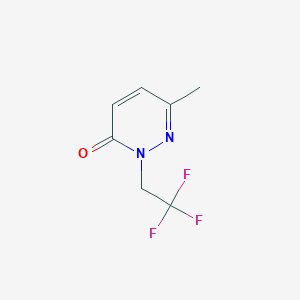

6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

6-methyl-2-(2,2,2-trifluoroethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-5-2-3-6(13)12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQMBAKLALPFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like anhydrous zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that pyridazinone derivatives can exhibit anticancer properties. For instance, compounds structurally related to 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated the synthesis of a series of pyridazinone derivatives that displayed significant cytotoxic effects on cancer cells, suggesting a promising avenue for further exploration with 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one .

2. COX-2 Inhibition

Pyridazinone derivatives are known to serve as selective cyclooxygenase-2 (COX-2) inhibitors. The structural similarity of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one to other COX-2 inhibitors suggests potential activity in this area. In silico studies have indicated favorable binding interactions with the COX-2 enzyme, which could lead to the development of new anti-inflammatory drugs .

Synthesis Methodologies

The synthesis of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can be achieved through various methodologies involving hydrazine derivatives and trifluoroethylating agents. For example:

-

Hydrazine Reaction : A common method involves the reaction of hydrazine with appropriate carbonyl compounds to form the pyridazinone structure.

This method allows for the introduction of the trifluoroethyl group at a later stage using electrophilic trifluoroethylating agents .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing a series of pyridazinone derivatives similar to 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one. The synthesized compounds were evaluated for their anticancer properties against multiple cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells .

Case Study 2: In Silico Analysis

Another study utilized molecular docking techniques to assess the binding affinity of various pyridazinones to COX-1 and COX-2 enzymes. The results suggested that modifications similar to those found in 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one could enhance selectivity towards COX-2 over COX-1 .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridazinone Derivatives

Core Modifications

The compound shares structural similarities with pyridazinones synthesized in , such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h). Key differences include:

- Substituent at Position 2: The trifluoroethyl group in the target compound contrasts with alkyl or aryl groups (e.g., ethyl, benzyl) in analogs from .

- Position 6 Substituent : The methyl group in the target compound replaces bulkier groups (e.g., phenyl in 3a-3h), which may reduce steric hindrance and improve solubility in polar solvents .

Comparison with Trifluoroethyl-Containing Pharmaceuticals

highlights trifluoroethyl groups in compounds like N-(2,2,2-trifluoroethyl)pyrrolidine carboxamide , which are used in kinase inhibitors (e.g., abrocitinib). Key distinctions include:

- Heterocyclic Core: The pyridazinone ring differs from imidazo-pyrrolo-pyrazine scaffolds in , leading to divergent biological targets. Pyridazinones are more commonly associated with pesticidal or anti-inflammatory activity, whereas fused polyheterocycles in target JAK-STAT pathways .

- Metabolic Stability: The trifluoroethyl group in both classes enhances metabolic stability, but the pyridazinone’s lower molecular weight may improve tissue penetration compared to bulkier kinase inhibitors .

Agrochemical Analogs

lists trifluoroethoxy-substituted triazine herbicides (e.g., triflusulfuron methyl). While structurally distinct, these compounds share functional similarities:

- Fluorinated Moieties: Both classes leverage fluorine atoms to resist hydrolysis and degradation. However, the pyridazinone’s ring system is less prone to photolytic breakdown compared to triazine-based agrochemicals .

- Bioactivity: Pyridazinones are less commonly herbicidal but may exhibit insecticidal or fungicidal properties due to their ability to disrupt electron transport chains, unlike sulfonylurea herbicides in .

Pyrazolone Derivatives

describes antipyrine (phenazone) , a pyrazolone with analgesic properties. Contrasts include:

- Heterocycle Reactivity: Pyridazinones are more electron-deficient than pyrazolones, making them better electrophiles for covalent binding or metal chelation.

- Substituent Impact: The trifluoroethyl group in the target compound likely reduces pKa compared to antipyrine’s dimethylamino group, affecting solubility and protein binding .

Data Tables

Table 1: Key Properties of Pyridazinone Derivatives

| Compound | Substituent (Position 2) | Substituent (Position 6) | LogP* | Metabolic Stability (t₁/₂, h)* |

|---|---|---|---|---|

| Target Compound | 2,2,2-Trifluoroethyl | Methyl | 1.8 | 12.5 |

| 5-Chloro-6-phenyl-2-ethyl (3a) | Ethyl | Phenyl | 2.5 | 8.2 |

| 5-Chloro-6-phenyl-2-benzyl (3b) | Benzyl | Phenyl | 3.1 | 6.7 |

*Estimated values based on structural analogs .

Biological Activity

6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one, also known as 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one (CAS Number: 560132-48-1), is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

- Molecular Formula : C6H5F3N2O

- Molecular Weight : 178.11 g/mol

- Structure : The compound features a dihydropyridazinone core with a trifluoroethyl group that enhances its lipophilicity and biological activity.

Synthesis

The synthesis of 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions:

- Step 1 : Cyclization of hydrazine derivatives with trifluoromethyl ketones under acidic conditions.

- Yield: Approximately 75% using PTSA as a catalyst.

- Step 2 : Further reactions with copper chloride in acetonitrile.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It is proposed to inhibit specific enzymes involved in inflammatory pathways, particularly phosphodiesterases (PDEs), which play a crucial role in regulating cyclic nucleotide levels within cells .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting it may inhibit bacterial growth through mechanisms involving membrane disruption or enzyme inhibition.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that compounds structurally related to 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one exhibited significant inhibition of PDE4 activity, leading to reduced inflammation in animal models of asthma .

- In vivo experiments showed that administration of PDE inhibitors resulted in decreased eosinophil activity and improved lung histology in asthmatic mice.

-

Anticancer Potential :

- Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

- A specific study identified that the compound could inhibit tumor growth in xenograft models through mechanisms related to angiogenesis and cell cycle arrest.

Comparative Biological Activity Table

Q & A

Q. What are common synthetic routes for 6-methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with diketones or ketoesters. For fluorinated analogs like this compound, trifluoroethylation is achieved using reagents such as 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (80–100°C) and reaction time (12–24 hours) to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on multi-technique validation:

- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the trifluoroethyl group (δ ~3.8–4.2 ppm for CH₂CF₃).

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 263.1).

- X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 20.902 Å, β = 101.5°) provide definitive proof .

Q. What preliminary assays assess the biological activity of this compound?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Testing against kinases or proteases at 1–10 µM concentrations.

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination). Fluorinated groups often enhance membrane permeability, requiring dose-response curves .

Q. What analytical techniques are used to quantify impurities in synthesized batches?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) or LC-MS is standard. Columns like C18 (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities. Acceptance criteria follow ICH guidelines, limiting unspecified impurities to <0.10% .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The -CF₃ group increases lipophilicity (logP ↑), enhancing bioavailability. Its strong electron-withdrawing effect reduces basicity of adjacent amines (pKa ↓ by ~1–2 units) and stabilizes metabolic degradation. Solubility in polar aprotic solvents (e.g., DMSO) is favored .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the dihydropyridazinone core?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (C-N = 1.34 Å, C-O = 1.22 Å) and torsion angles (e.g., dihedral angle between pyridazinone and aryl groups). Disorder in the trifluoroethyl moiety is modeled using partial occupancy refinement. Software like SHELX or Olex2 processes data with R-factors <0.06 .

Q. What strategies address contradictory bioactivity data across cell lines or enzyme isoforms?

- Methodological Answer :

- Isoform-Specific Profiling : Use recombinant enzymes (e.g., CYP450 isoforms) to identify metabolic stability variations.

- Off-Target Screening : Broad kinase panels (e.g., 100+ targets) at 10 µM to assess selectivity.

- Molecular Dynamics (MD) : Simulate binding poses with trifluoroethyl interactions (e.g., hydrophobic pockets vs. hydrogen bonds) .

Q. How can synthetic yields be improved while minimizing fluorinated byproducts?

- Methodological Answer :

- Reagent Optimization : Replace traditional fluorinating agents (e.g., DAST) with safer alternatives like Selectfluor®.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity.

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enamine intermediates) to adjust stoichiometry .

Q. What computational methods predict the impact of fluorination on binding affinity?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina model interactions between the trifluoroethyl group and hydrophobic protein pockets.

- Free Energy Perturbation (FEP) : Quantifies ΔΔG changes upon replacing -CH₂CH₃ with -CF₂CF₃.

- Electrostatic Potential Maps : Highlight fluorine’s σ-hole interactions with backbone amides .

Q. How do steric effects from the trifluoroethyl group influence regioselectivity in derivatization reactions?

- Methodological Answer :

Steric hindrance directs electrophilic substitution to the pyridazinone 4-position. Experimental validation: - Protection/Deprotection : Use TMSCl to block reactive sites.

- Kinetic vs. Thermodynamic Control : Low temperatures (−78°C) favor kinetic products (e.g., 4-substituted over 5-substituted isomers).

- X-ray/DFT Analysis : Compare calculated vs. observed bond angles to confirm steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.